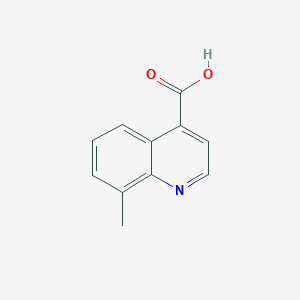
8-Methylquinoline-4-carboxylic acid
Overview
Description
8-Methylquinoline-4-carboxylic acid (8-MQC) is an organic compound that has been studied extensively in the scientific community due to its ability to interact with proteins and other molecules. 8-MQC has a wide variety of applications in scientific research, ranging from its use as a biochemical reagent to its potential as a therapeutic agent.
Scientific Research Applications
-
Synthesis of Quinolines
- Field : Synthetic Organic Chemistry
- Application : Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They are used in the synthesis of a variety of chemical compounds .
- Method : There are several methods for the synthesis of quinolines, including microwave-assisted processes, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
- Results : The synthesis methods have been optimized for efficiency and yield .
-
Anticancer Activity
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have shown potential in various applications, including cancer research.
- Method : Molecular hybridization is a valuable drug design strategy that can enhance the inhibitory potency of quinolines .
- Results : Several promising anti-inflammatory and antitumor therapeutics are built on this structure .
-
Antioxidant Activity
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have shown potential antioxidant activity .
- Method : The antioxidant activity of quinoline derivatives can be evaluated using various in vitro assays such as DPPH radical scavenging assay, ABTS radical cation decolorization assay, FRAP assay, etc .
- Results : Several quinoline derivatives have shown promising antioxidant activity .
-
Anti-Inflammatory Activity
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have shown potential anti-inflammatory activity .
- Method : The anti-inflammatory activity of quinoline derivatives can be evaluated using various in vivo models such as carrageenan-induced paw edema model, cotton pellet granuloma model, etc .
- Results : Several quinoline derivatives have shown promising anti-inflammatory activity .
-
Antimalarial Activity
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have shown potential antimalarial activity .
- Method : The antimalarial activity of quinoline derivatives can be evaluated using various in vitro assays such as the SYBR Green I-based fluorescence assay .
- Results : Several quinoline derivatives have shown promising antimalarial activity .
-
Anti-SARS-CoV-2 Activity
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have shown potential anti-SARS-CoV-2 activity .
- Method : The anti-SARS-CoV-2 activity of quinoline derivatives can be evaluated using various in vitro assays such as plaque reduction neutralization test (PRNT), pseudovirus entry assay, etc .
- Results : Several quinoline derivatives have shown promising anti-SARS-CoV-2 activity .
-
Antituberculosis Activity
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have shown potential antituberculosis activity .
- Method : The antituberculosis activity of quinoline derivatives can be evaluated using various in vitro assays .
- Results : Several quinoline derivatives have shown promising antituberculosis activity .
-
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have shown potential antimicrobial activity .
- Method : The antimicrobial activity of quinoline derivatives can be evaluated using various in vitro assays .
- Results : Several quinoline derivatives have shown promising antimicrobial activity .
-
Anticonvulsant Activity
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have shown potential anticonvulsant activity .
- Method : The anticonvulsant activity of quinoline derivatives can be evaluated using various in vivo models .
- Results : Several quinoline derivatives have shown promising anticonvulsant activity .
-
Cardiovascular Activity
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have shown potential cardiovascular activity .
- Method : The cardiovascular activity of quinoline derivatives can be evaluated using various in vivo models .
- Results : Several quinoline derivatives have shown promising cardiovascular activity .
-
Anti-plasmodial Activity
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have shown potential anti-plasmodial activity .
- Method : The anti-plasmodial activity of quinoline derivatives can be evaluated using various in vitro assays .
- Results : Several quinoline derivatives have shown promising anti-plasmodial activity .
-
Antibacterial Activity
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have shown potential antibacterial activity .
- Method : The antibacterial activity of quinoline derivatives can be evaluated using various in vitro assays .
- Results : Several quinoline derivatives have shown promising antibacterial activity .
properties
IUPAC Name |
8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-3-2-4-8-9(11(13)14)5-6-12-10(7)8/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMYOJAIEQCUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615751 | |
| Record name | 8-Methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylquinoline-4-carboxylic acid | |
CAS RN |
816448-09-6 | |
| Record name | 8-Methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




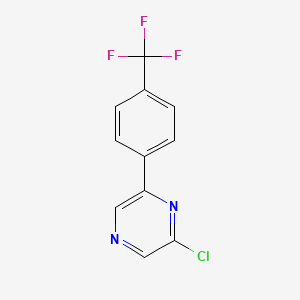
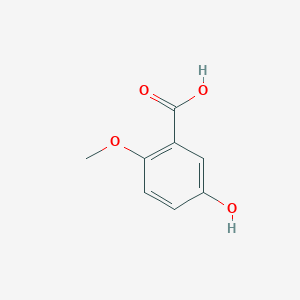
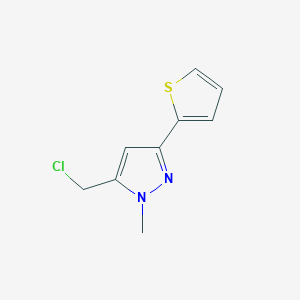
![N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine](/img/structure/B1612138.png)
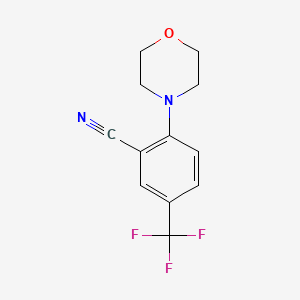
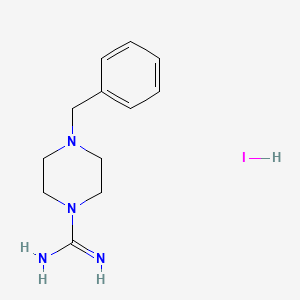
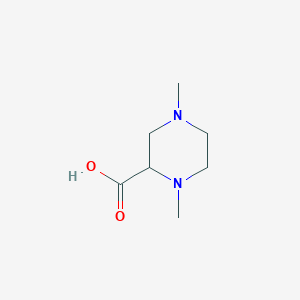
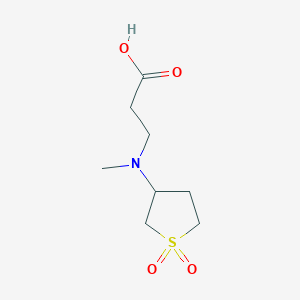
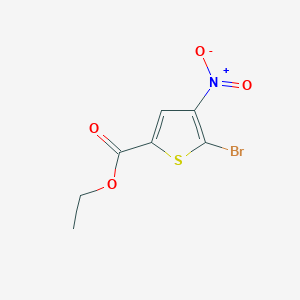
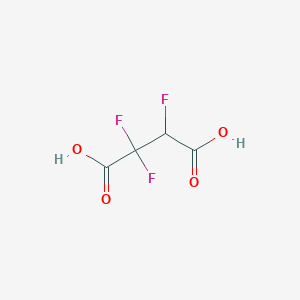
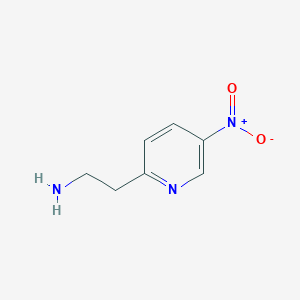
![4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1612152.png)
![[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid](/img/structure/B1612154.png)